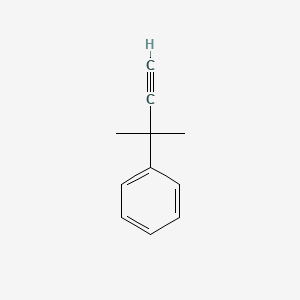

(2-methylbut-3-yn-2-yl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylbut-3-yn-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-4-11(2,3)10-8-6-5-7-9-10/h1,5-9H,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLRPBYCTLRWGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-methylbut-3-yn-2-yl)benzene

This guide provides a comprehensive technical overview of the synthetic protocols for (2-methylbut-3-yn-2-yl)benzene, a valuable tertiary alkynylbenzene derivative. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles that govern these transformations. Our focus is on robust, reproducible methods that ensure high purity and yield, grounded in authoritative chemical literature.

Introduction and Strategic Overview

This compound, with CAS Number 28129-05-7, is an organic compound featuring a terminal alkyne and a quaternary carbon center attached to a phenyl group.[1][2][3] This structural motif makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecular architectures through reactions of the alkyne, such as click chemistry, Sonogashira couplings, and other C-C bond-forming reactions.

The synthesis of this molecule can be approached from several angles. However, the most prevalent and efficient strategy involves the direct coupling of a phenyl group to a pre-functionalized four-carbon alkyne backbone. This guide will focus on the primary and most field-proven method: the Palladium-Catalyzed Sonogashira Coupling. Additionally, a plausible alternative route utilizing Grignard chemistry will be explored to provide a broader synthetic context.

Primary Synthesis Protocol: Copper-Free Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[4] While traditionally requiring both palladium and copper catalysts, modern iterations have demonstrated high efficiency in the absence of copper, which simplifies purification and mitigates concerns over copper-induced side reactions. A highly effective protocol for synthesizing aryl-2-methyl-3-butyn-2-ols from aryl bromides has been developed, which can be directly adapted for the synthesis of the target molecule.[5][6][7]

Mechanistic Rationale

The copper-free Sonogashira coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., bromobenzene) to form a Pd(II) intermediate.

-

Deprotonation: A base deprotonates the terminal alkyne (2-methyl-3-butyn-2-ol) to form an acetylide.

-

Transmetalation (in the absence of copper): The palladium-acetylide complex is formed. The precise mechanism of this step in copper-free conditions is debated but is facilitated by the base.

-

Reductive Elimination: The aryl and alkynyl ligands on the Pd(II) center reductively eliminate to form the desired product, this compound, and regenerate the active Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the reaction rate.[5] DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is an effective non-nucleophilic base for this transformation.[5]

Experimental Workflow Diagram

Sources

- 1. 28129-05-7|this compound|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | 28129-05-7 [sigmaaldrich.com]

- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 6. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to (2-Methylbut-3-yn-2-yl)benzene (CAS 28129-05-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylbut-3-yn-2-yl)benzene, registered under CAS number 28129-05-7, is an aromatic organic compound with a unique structural motif featuring a tertiary alcohol ortho to a terminal alkyne, directly attached to a benzene ring. This structure offers a versatile scaffold for further chemical modifications, making it a compound of interest in medicinal chemistry and materials science. Its utility as a building block stems from the reactive alkyne and hydroxyl functionalities, which can be independently or concertedly manipulated to generate a diverse array of more complex molecules. This guide provides a comprehensive overview of the available experimental data, synthetic methodologies, and safety considerations for this compound, aimed at facilitating its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, including its solubility, reactivity, and potential for purification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| CAS Number | 28129-05-7 | [1] |

| MDL Number | MFCD22665779 | [1] |

| Storage Temperature | 2-8°C (Inert atmosphere) | [1] |

Synthetic Protocols

The synthesis of tertiary alkynyl benzenes like this compound can be approached through several established organometallic reactions. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. Two primary and reliable strategies are the Grignard reaction and the Sonogashira coupling.

Synthesis via Grignard Reaction

This is a classic and robust method for forming carbon-carbon bonds. The reaction involves the nucleophilic addition of an alkynyl Grignard reagent to a ketone. For the synthesis of this compound, ethynylmagnesium bromide would be reacted with acetophenone.

Reaction Scheme:

Figure 1: Synthesis of this compound via Grignard Reaction.

Detailed Experimental Protocol:

-

Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. A crystal of iodine can be added to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous THF dropwise to form the Grignard reagent (ethylmagnesium bromide). Once the formation is complete, bubble acetylene gas through the solution to form ethynylmagnesium bromide. This is an acid-base reaction where the terminal alkyne proton is abstracted by the Grignard reagent.[2]

-

Reaction with Acetophenone: Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of acetophenone in anhydrous THF dropwise to the Grignard reagent with constant stirring.

-

Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis via Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] For the synthesis of this compound, 2-phenyl-3-butyn-2-ol can be coupled with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.

Reaction Scheme:

Figure 2: Synthesis of this compound via Sonogashira Coupling.

Detailed Experimental Protocol:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (e.g., iodobenzene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) salt (e.g., CuI).

-

Addition of Reagents: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine). To this mixture, add 2-methyl-3-butyn-2-ol.

-

Reaction Conditions and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS). After completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous ammonium chloride solution to remove the catalysts.

-

Purification: Separate the organic layer, dry it over a suitable drying agent (e.g., MgSO₄), and concentrate it in vacuo. The resulting crude product can be purified by column chromatography. A study by Caporale et al. (2014) describes efficient copper-free Sonogashira coupling protocols for the synthesis of similar aryl-2-methyl-3-butyn-2-ols from aryl bromides, which could be adapted for this synthesis.[4][5]

Spectroscopic Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the acetylenic proton, and the methyl protons.

-

Aromatic Protons (Ar-H): A multiplet in the range of δ 7.2-7.5 ppm.

-

Acetylenic Proton (≡C-H): A singlet around δ 2.5-3.0 ppm.

-

Methyl Protons (-CH₃): A singlet for the two equivalent methyl groups around δ 1.6 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons (Ar-C): Multiple signals in the δ 120-150 ppm region. The quaternary carbon attached to the butynyl group will be downfield.

-

Alkynyl Carbons (C≡C): Two signals, one for the quaternary carbon (δ ~80-90 ppm) and one for the terminal carbon (δ ~70-80 ppm).

-

Tertiary Carbon (C-O): A signal in the δ 65-75 ppm range.

-

Methyl Carbons (-CH₃): A signal around δ 30-35 ppm.

Supporting information from a study on related propargyl alcohols provides experimental NMR data for compounds with the same core structure, which can be used as a reference for spectral interpretation.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

-

O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.

-

≡C-H Stretch (Terminal Alkyne): A sharp, strong band around 3300 cm⁻¹.

-

C≡C Stretch (Alkyne): A weak to medium band in the region of 2100-2140 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region, and fundamental vibrations around 1450-1600 cm⁻¹.

The NIST Chemistry WebBook provides IR spectra for related compounds such as 2-methyl-3-butyn-2-ol, which can serve as a useful comparison.[7]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 144, corresponding to the molecular weight of the compound.

-

Major Fragments: Fragmentation is likely to occur via loss of a methyl group ([M-15]⁺, m/z = 129) to form a stable tertiary carbocation. Another significant fragmentation pathway could be the loss of the propynyl group. The fragmentation patterns of alkylbenzenes are well-documented and typically involve the formation of a tropylium ion (m/z = 91).[8]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety information for structurally related compounds, the following precautions should be taken.[9][10][11][12]

-

Hazard Statements: Likely to be a flammable liquid and vapor. May be harmful if swallowed. Causes skin and eye irritation, and may cause respiratory irritation.[1][9][10]

-

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use only in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.[1][9][10]

-

It is imperative to handle this compound in a chemical fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable building block for organic synthesis, offering multiple points for chemical diversification. While comprehensive experimental data is not fully available in the public domain, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related compounds. Researchers and drug development professionals can utilize this information to effectively incorporate this versatile molecule into their synthetic strategies.

References

- PubChem. {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene.

- Supporting Information for a scientific publication. (2018).

- Sigma-Aldrich.

- CPAChem.

- Thermo Fisher Scientific.

- Fiveable. Alkynyl Grignard Reagents Definition.

- Copies of 1H, 13C, 19F NMR spectra.

- Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393.

- NIST. Benzene, (2-methyl-3-butenyl)-. National Institute of Standards and Technology. [Link]

- Chad's Prep. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry [Video]. YouTube. [Link]

- SciSpace. "Anti-Michael addition" of Grignard reagents to sulfonylacetylenes: synthesis of alkynes.

- Unknown.

- ResearchGate. Synthesis of Oligomers via Sonogashira cross coupling followed by...

- Science Forums. (2009, April 11). Synthesis of 1-phenyl-3-methyl-1-butyne. [Link]

- PubChem. (But-3-en-2-yl)benzene.

- ResearchGate. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

- Semantic Scholar. [PDF] Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

- Quora. (2020, July 27). How does Grignard reagent react with alkyne? [Link]

- National Institutes of Health.

- CORE. Mass spectrometry of alkylbenzenes and related compounds. Part I.

- Chemistry LibreTexts. (2019, December 31).

- Pearson+. a. Starting with 3-methyl-1-butyne, how can you prepare the follo... | Study Prep.

- Google Patents.

- Doc Brown's Chemistry. mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane image diagram doc brown's advanced organic chemistry revision notes. [Link]

- MDPI. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. [Link]

- NIST. 3-Butyn-2-ol, 2-methyl-. National Institute of Standards and Technology. [Link]

- Doc Brown's Chemistry. C5H10 mass spectrum of 2-methylbut-2-ene (2-methyl-2-butene)

- PubChem. 2-Methyl-3-butyn-2-ol.

- Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene - (2-methyl-2-butene). [Link]

- Google Patents. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.

- Digital Commons@Becker. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. (2023).

- SpectraBase. 2-Methyl-3-butyn-2-ol - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. 28129-05-7|this compound|BLD Pharm [bldpharm.com]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions | Semantic Scholar [semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. 3-Butyn-2-ol, 2-methyl- [webbook.nist.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene | C12H14O | CID 13587904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cpachem.com [cpachem.com]

- 12. southwest.tn.edu [southwest.tn.edu]

spectroscopic data for (2-methylbut-3-yn-2-yl)benzene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (2-methylbut-3-yn-2-yl)benzene

Introduction

This compound, with the chemical formula C₁₁H₁₂, is an aromatic hydrocarbon featuring a tertiary alcohol-like structure where the hydroxyl group is replaced by a phenyl group, and a terminal alkyne.[1][2][3] Its unique structure, combining an aromatic ring with a sterically hindered alkyne, makes it a valuable intermediate in organic synthesis and a subject of interest in materials science. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not only the data itself but also the underlying principles and experimental considerations, reflecting the perspective of a Senior Application Scientist.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Basis

Proton NMR (¹H NMR) provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Aromatic protons are typically deshielded and appear at higher chemical shifts (downfield) due to the ring current effect. Protons on sp-hybridized carbons of terminal alkynes, however, experience a shielding effect due to the cylindrical electron cloud of the triple bond, causing them to appear at a relatively higher field than vinylic protons.[4][5]

Experimental Protocol: Data Acquisition

A robust ¹H NMR spectrum can be obtained by following a standardized protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single residual proton peak at δ ~7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal standard with its proton signal defined as 0.00 ppm.[6]

-

Data Acquisition: Transfer the solution to a clean, dry NMR tube. Place the tube in the NMR spectrometer and acquire the spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz instrument are generally sufficient.

Workflow for ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

Data Interpretation and Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons, the methyl protons, and the acetylenic proton.

| Protons | Integration | Multiplicity | Expected Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C₆H₅) | 5H | Multiplet | 7.2 - 7.5 | Protons on the phenyl group are deshielded by the aromatic ring current. The substitution pattern will lead to a complex multiplet. |

| Methyl (2 x CH₃) | 6H | Singlet | ~1.6 | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a single, unsplit signal. |

| Acetylenic (≡C-H) | 1H | Singlet | ~2.3 | The acetylenic proton is shielded by the triple bond's anisotropy and shows no coupling to other protons.[4][5][7] |

¹³C NMR Spectroscopy

Theoretical Basis

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms and their chemical environments. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line. The chemical shifts are indicative of the carbon's hybridization and the nature of its substituents.

Experimental Protocol: Data Acquisition

The sample prepared for ¹H NMR can be directly used for ¹³C NMR acquisition. The primary difference is the longer acquisition time required due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

Workflow for ¹³C NMR Spectroscopy

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Data Interpretation and Analysis

The ¹³C NMR spectrum of this compound is expected to show six distinct signals, as the two methyl groups are chemically equivalent, and the ortho and meta carbons of the phenyl group are also equivalent.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| Aromatic C (ipso) | ~145 | The quaternary carbon of the phenyl ring attached to the alkyl group. |

| Aromatic C (ortho, meta, para) | 125 - 129 | Characteristic chemical shifts for substituted benzene rings. The exact shifts depend on the electronic effects of the substituent. |

| Quaternary C (C(CH₃)₂) | ~65-70 | An sp³-hybridized quaternary carbon attached to the phenyl group and the alkyne. |

| Methyl C (CH₃) | ~31 | Typical chemical shift for methyl groups attached to a quaternary carbon. |

| Acetylenic C (≡C-H) | ~82 | The terminal sp-hybridized carbon of the alkyne. |

| Acetylenic C (-C≡) | ~93 | The internal sp-hybridized carbon of the alkyne. |

Infrared (IR) Spectroscopy

Theoretical Basis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.[8]

Experimental Protocol: Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique that requires minimal sample preparation.[9]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal.

-

Data Collection: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.[8]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Workflow for IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum.

Data Interpretation and Analysis

The IR spectrum will provide clear evidence for the key functional groups in this compound.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3300 | Strong, sharp |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C≡C stretch | 2100-2260 | Weak to medium |

| C=C stretch (aromatic) | 1600-1450 | Medium |

The presence of a sharp peak around 3300 cm⁻¹ and a weaker peak around 2100 cm⁻¹ is highly characteristic of a terminal alkyne.[4][5]

Mass Spectrometry (MS)

Theoretical Basis

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and fragmentation. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion (M⁺•), providing the molecular weight of the compound.[10][11] Fragmentation patterns offer valuable clues about the molecule's structure. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring.[12][13]

Experimental Protocol: Data Acquisition

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and ionized in the source, usually by electron impact (EI) at 70 eV.[10]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Workflow for Mass Spectrometry

Caption: Workflow for acquiring a mass spectrum.

Data Interpretation and Analysis

The molecular formula of this compound is C₁₁H₁₂. The molecular weight is 144.21 g/mol .[1]

| m/z Value | Identity | Rationale |

| 144 | [M]⁺• | The molecular ion peak, corresponding to the intact molecule. |

| 129 | [M-CH₃]⁺ | Loss of a methyl group (15 Da) to form a stable tertiary benzylic carbocation. This is expected to be a major fragment and potentially the base peak. |

| 91 | [C₇H₇]⁺ | A common fragment for alkyl-substituted benzenes, corresponding to the tropylium ion formed via rearrangement of the benzyl cation.[12][13] |

| 77 | [C₆H₅]⁺ | The phenyl cation, resulting from cleavage of the bond between the aromatic ring and the alkyl substituent. |

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key terminal alkyne and aromatic functional groups, and mass spectrometry determines the molecular weight and provides structural information through fragmentation patterns. The data presented in this guide serves as a benchmark for researchers and scientists working with this compound, ensuring its correct identification and quality assessment in various applications.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- University of the West Indies. (n.d.). Sample preparation for FT-IR.

- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Supporting Information. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14933558, ((2-Methylbut-3-yn-2-yl)oxy)benzene.

- NIST. (n.d.). Benzene, (2-methyl-3-butenyl)-. In NIST Chemistry WebBook.

- Chemistry LibreTexts. (2023, August 8). 14.2.3: Spectroscopy of the Alkynes.

- JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation.

- DePauw University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters.

- National Center for Biotechnology Information. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

- Fragmentation mechanisms in electron impact mass spectrometry. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8258, 2-Methyl-3-butyn-2-ol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13587904, {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene.

- Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes.

- Journal of the American Chemical Society. (n.d.). Direct Observation of a Photochemical Alkyne–Allene Reaction and of a Twisted and Rehybridized Intramolecular Charge-Transfer State in a Donor–Acceptor Dyad.

- ChemRxiv. (2024, May 29). Specific derivatization of internal alkynes for improved electrospray analysis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 275617, (But-3-en-2-yl)benzene.

- Chad's Prep. (n.d.). Preparation of Alkynes.

- Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene.

- Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-methylbut-1-ene.

- NIST. (n.d.). 3-Butyn-2-ol, 2-methyl-. In NIST Chemistry WebBook.

- YouTube. (2020, October 8). NMR spectroscopy,anisotropy effect in alkene and alkyne,chemical shift of alkane,alkene and alkyne.

- Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.

- ATB. (n.d.). 2-Methyl-3-butyn-2-ol | C5H8O | MD Topology | NMR | X-Ray.

- Dr. Minaketan Sahoo, IPT, Salipur B Pharm 7th Semester BP701T. INSTRUMENTAL METHODS OF ANALYSIS. (n.d.).

- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 2-methylbut-2-ene (2-methyl-2-butene).

- American Chemical Society. (n.d.). The NMR Spectra of Normal Alkanes and the Conformation of Linear Hydrocarbons in Aromatic Solvents.

- SpectraBase. (n.d.). 2-Methyl-3-butyn-2-ol - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). 2-Methyl-3-butyn-2-ol - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. 28129-05-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - [sigmaaldrich.com]

- 3. This compound | 28129-05-7 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C5H10 2-methylbut-2-ene (2-methyl-2-butene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-2-ene (2-methyl-2-butene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 9. jascoinc.com [jascoinc.com]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thiele.ruc.dk [thiele.ruc.dk]

- 12. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 13. whitman.edu [whitman.edu]

Navigating the Synthesis and Supply of (2-Methylbut-3-yn-2-yl)benzene: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and professionals in drug development, the accessibility and synthesis of novel building blocks are critical to advancing discovery. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of the arylalkyne, (2-methylbut-3-yn-2-yl)benzene (CAS No. 28129-05-7). While not as commonly cited as other reagents, this compound presents unique structural features for the design of complex molecules.

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers, positioning it as an accessible, albeit niche, reagent for research and development purposes. Key suppliers include:

-

Apollo Scientific : Lists the compound with a purity of 97%.[1]

-

BLD Pharm : Offers the product and indicates the need for cold-chain transportation, suggesting temperature sensitivity.[2]

-

Synthonix : Also lists the compound as available.[3]

-

Arctom Scientific : Provides the compound under their catalog.[4]

-

3A Senrise : Lists the compound with its basic chemical information.[5]

It is important for researchers to inquire about current stock and lead times, as availability may vary. The compound is typically intended for research use only.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 28129-05-7 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₂ | [2] |

| Molecular Weight | 144.21 g/mol | [2] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

| SMILES Code | CC(C)(C#C)c1ccccc1 | [2] |

Strategic Synthesis of this compound

A plausible and scientifically sound approach to the synthesis of this compound would involve the coupling of an appropriate aryl halide (e.g., iodobenzene or bromobenzene) with a suitable terminal alkyne. Based on the structure of the target molecule, a retrosynthetic analysis points to two potential Sonogashira coupling strategies. However, one of these is synthetically unfeasible due to the instability of a key reagent. The more viable pathway involves the coupling of an aryl halide with a commercially available alkyne.

A highly analogous and well-documented procedure is the copper-free Sonogashira coupling of aryl bromides with 2-methyl-3-butyn-2-ol.[6] While this reaction yields a tertiary alcohol, the fundamental principles and reaction conditions can be adapted for the synthesis of this compound.

Proposed Experimental Protocol: Sonogashira Coupling

This protocol is a well-reasoned hypothesis based on established copper-free Sonogashira coupling methodologies.

Reaction Scheme:

Figure 1: Proposed Sonogashira coupling for the synthesis of this compound.

Materials:

-

Aryl bromide (e.g., bromobenzene)

-

2-Methyl-3-butyn-2-ol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(p-tolyl)phosphine (P(p-tol)₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), palladium(II) acetate (3 mol %), and tri(p-tolyl)phosphine (6 mol %).

-

Add the anhydrous solvent and DBU (3 mmol).

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

Palladium(II) acetate and Tri(p-tolyl)phosphine: This combination forms the active Pd(0) catalyst in situ. The electron-rich and sterically bulky phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Copper-Free Conditions: While traditional Sonogashira reactions employ a copper(I) co-catalyst, copper-free systems are often preferred to avoid the formation of diynes and to simplify purification, which is particularly important in pharmaceutical synthesis.[6]

-

DBU as Base: A non-nucleophilic organic base is required to deprotonate the terminal alkyne, forming the reactive acetylide species. DBU is a common and effective choice for this purpose.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation and ensure high yields.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, a singlet for the two equivalent methyl groups, and a singlet for the acetylenic proton. |

| ¹³C NMR | Signals for the quaternary carbons of the alkyne and the gem-dimethyl group, signals for the aromatic carbons, and a signal for the methyl carbons. |

| IR Spectroscopy | A sharp, weak absorption around 3300 cm⁻¹ for the C≡C-H stretch and a medium absorption around 2100 cm⁻¹ for the C≡C stretch. Characteristic absorptions for the benzene ring will also be present. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 144.21 g/mol . |

Potential Applications in Research and Drug Development

Tertiary propargylic compounds are valuable intermediates in organic synthesis and medicinal chemistry. The unique structural motif of this compound, combining a sterically hindered alkyne with a phenyl group, offers several avenues for further functionalization.

-

Click Chemistry: The terminal alkyne can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, which are important scaffolds in medicinal chemistry.

-

Further Coupling Reactions: The alkyne can undergo further Sonogashira or other coupling reactions to build more complex molecular architectures.

-

Synthesis of Heterocycles: Propargyl compounds are versatile precursors for the synthesis of a wide variety of heterocyclic systems.[7]

-

Bioactive Scaffolds: The introduction of the rigid alkynyl group can be a strategic design element in drug discovery to orient functional groups in a specific manner for optimal interaction with biological targets. Aromatic rings are prevalent in pharmaceuticals, and the unique substitution pattern of this compound could lead to novel pharmacophores.[8]

Figure 2: Potential synthetic pathways and applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a chemical fume hood.

GHS Hazard Classification: [9]

-

Flammable liquid and vapor (H226)

-

Causes skin irritation (H315)

-

Causes serious eye damage (H318)

-

May cause respiratory irritation (H335)

Precautionary Measures: [9]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Keep the container tightly closed.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

Store in a well-ventilated place. Keep cool.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available yet under-documented arylalkyne that holds potential as a versatile building block in organic synthesis and drug discovery. While a dedicated, published synthesis protocol is not readily apparent, established methodologies such as the Sonogashira coupling provide a clear and reliable path to its preparation. Its unique structural features make it an attractive starting material for the construction of complex molecules and novel chemical entities. As with all reactive chemical reagents, proper safety precautions are paramount in its handling and use.

References

- Cassar, L. (1975). Synthesis of aryl- and vinyl-substituted acetylene derivatives by the use of nickel and palladium catalysts. Journal of Organometallic Chemistry, 93(2), 253-257.

- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

- Material Safety Data Sheet. (2009). 2-Methyl-3-butyn-2-ol. Thermo Fisher Scientific.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.

- Hua, R., & Abrenica, M. V. (2017). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Current Organic Synthesis, 14(6), 803-829.

- ResearchGate. (2025, August 7). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols.

- Singh, M. S., & Singh, A. K. (2018). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 23(10), 2635.

- 3A Senrise. (n.d.). This compound|CAS 28129-05-7.

- ResearchGate. (n.d.). List of tertiary propargylic alcohols 1 and electron-rich arenes 2 employed in the study.

- Organic Chemistry Frontiers. (2021). Recent advances in the direct transformation of propargylic alcohols to allenes.

- Google Patents. (n.d.). CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.

- MDPI. (2021, April 15). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis.

- ResearchGate. (2025, August 10). Kinetic study of selective hydrogenation of 2-methyl-3-butyn-2-ol over Pd-containing hypercrosslinked polystyrene.

- American Chemical Society. (2025, December 14). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.

- ACS Publications. (1998). The (η6-benzene)Cr(CO)3-Substituted Propargyl Cation: Spectroscopic Characterization and Reactions of an Ambident Electrophile.

- Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.

- ResearchGate. (2025, November 22). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis.

- National Center for Biotechnology Information. (2018, April 24). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities.

- Royal Society of Chemistry. (n.d.). Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study.

- Wiley. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials.

Sources

- 1. 28129-05-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 28129-05-7|this compound|BLD Pharm [bldpharm.com]

- 3. Synthonix, Inc > 28129-05-7 | this compound [synthonix.com]

- 4. arctomsci.com [arctomsci.com]

- 5. But-3-yn-2-ylbenzene | 4544-28-9 | EAA54428 | Biosynth [biosynth.com]

- 6. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 7. 3-Butyn-2-ol, 2-methyl- [webbook.nist.gov]

- 8. scribd.com [scribd.com]

- 9. Benzene, (2-methyl-3-butenyl)- [webbook.nist.gov]

stability and storage conditions for (2-methylbut-3-yn-2-yl)benzene

An In-depth Technical Guide to the Stability and Storage of (2-methylbut-3-yn-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

This compound, with CAS Number 28129-05-7, is an aromatic organic compound featuring a terminal alkyne functionality. Its unique structure, combining a phenyl ring with a tertiary propargylic group, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures. However, the very features that impart its synthetic utility—the electron-rich benzene ring and the reactive carbon-carbon triple bond—also render it susceptible to specific degradation pathways. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Core Chemical Stability Profile

The stability of this compound is primarily dictated by the terminal alkyne group. This functionality is sensitive to several environmental and chemical factors that can initiate degradation, compromising sample purity and experimental reproducibility. The key to preserving this compound is mitigating exposure to these detrimental factors.

Inherent Reactivity and Potential Degradation Pathways

The principal modes of degradation for terminal alkynes like this compound are oxidation, polymerization, and reaction with incompatible materials.

-

Oxidative Degradation: The carbon-carbon triple bond is susceptible to cleavage by strong oxidizing agents.[1][2][3] Exposure to atmospheric oxygen, especially under the influence of light or heat, can lead to a slower oxidation process, potentially forming carboxylic acids (benzoic acid) and carbon dioxide upon complete cleavage.[2]

-

Polymerization: Terminal alkynes can undergo polymerization, which may be initiated by light, heat, or exposure to certain metals.[4] This process can lead to the formation of a complex mixture of oligomers and polymers, significantly reducing the purity of the material.

-

Reaction with Metals: A critical and hazardous reactivity pathway for terminal alkynes is the formation of explosive metal acetylides, particularly with copper and its alloys.[5] The acidic proton of the terminal alkyne can be displaced by metal ions, leading to highly unstable compounds.

The following diagram illustrates the primary degradation routes based on the known reactivity of terminal alkynes.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on supplier recommendations and the inherent chemical reactivity of the compound, the following conditions are mandatory for maintaining the long-term stability and safety of this compound.

Optimal Storage Conditions

Adherence to these storage parameters is critical for minimizing degradation and ensuring the material's fitness for use.

| Parameter | Recommendation | Rationale and Expert Insights |

| Temperature | 2–8°C [3] | Refrigeration significantly reduces the rate of potential degradation reactions, including thermal polymerization and slow oxidation. Storing at this temperature minimizes kinetic energy, thereby enhancing shelf life. |

| Atmosphere | Inert Atmosphere (Argon or Nitrogen) [3] | The primary reason for storage under an inert gas is to prevent oxidative degradation. Oxygen is a key reactant in the cleavage of the alkyne bond. An inert atmosphere also displaces moisture, which could participate in certain degradation pathways. |

| Light Exposure | Store in amber or opaque vials, protected from light. | Aryl alkynes can be sensitive to light. Photons can provide the activation energy for unwanted side reactions, including photo-assisted polymerization[4] and radical-mediated degradation pathways. |

| Container | Tightly sealed glass containers. | Glass is the preferred material due to its inertness. It is crucial to ensure the container is tightly sealed to maintain the inert atmosphere and prevent the ingress of oxygen and moisture. Plastic containers should be avoided unless explicitly validated for compatibility.[6] |

Safe Handling and Incompatibilities

Safe handling practices are paramount not only for personnel safety but also for preventing contamination and degradation of the compound.

-

Handling Environment: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Static Discharge: As a flammable organic compound, precautions against static discharge must be taken. All equipment should be properly grounded.[4][7] Use non-sparking tools for transfers.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][8]

Table of Chemical Incompatibilities:

| Incompatible Material Class | Specific Examples | Consequence of Contact |

| Strong Oxidizing Agents | Peroxides, Nitric Acid, Permanganates | Violent reaction, potential for fire or explosion, and rapid degradation of the alkyne.[5] |

| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Can catalyze polymerization or other reactions. Violent reactions are possible.[5] |

| Copper and its Alloys | Brass, Bronze | Formation of highly unstable and explosive copper acetylides.[4][5] This is a critical hazard. |

| Heavy Metals | Silver, Mercury, Magnesium | Can also form unstable acetylides. |

| Strong Bases | Sodium Amide, n-Butyllithium | Will deprotonate the terminal alkyne to form the corresponding acetylide anion. While this is a synthetically useful reaction, it is an incompatibility in the context of storage. |

Protocol for Long-Term Stability Assessment

To ensure the continued purity of this compound, especially for sensitive applications, a periodic stability assessment is recommended. This protocol provides a self-validating system to monitor the integrity of the stored material.

Experimental Workflow

Caption: Workflow for periodic stability testing of this compound.

Step-by-Step Analytical Methodology

-

Time-Zero (T=0) Analysis:

-

Upon receipt of a new batch, immediately withdraw a small aliquot for baseline analysis.

-

Gas Chromatography (GC): Perform a GC analysis, preferably with a Flame Ionization Detector (FID), to determine the initial purity as a percentage area.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum in an appropriate deuterated solvent (e.g., CDCl₃). This spectrum will serve as the primary fingerprint for the compound's structure and purity. Key signals to observe are the acetylenic proton, the methyl protons, and the aromatic protons.

-

-

Sample Storage:

-

Dispense the bulk material into smaller, appropriately sized amber glass vials for long-term storage under the conditions specified in Section 2.1. This avoids repeated opening and closing of the main stock container.

-

-

Periodic Re-Analysis:

-

At scheduled intervals (e.g., 6 and 12 months), retrieve one of the stored aliquots.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the sample.

-

Repeat the GC and ¹H NMR analyses using the same methods established at T=0.

-

-

Data Evaluation:

-

Purity Comparison: Compare the GC purity (% area) with the initial value. A significant decrease indicates degradation.

-

Spectral Comparison: Overlay the new ¹H NMR spectrum with the T=0 spectrum. Look for the appearance of new signals or a decrease in the intensity of the parent compound's signals. New peaks in the carboxylic acid region (around 10-12 ppm) or broad signals indicative of polymers would suggest specific degradation pathways.

-

Summary of Safety and Hazard Information

This compound should be handled by trained professionals aware of its potential hazards. The following is a summary of hazard information provided by chemical suppliers.[3]

| Hazard Class | GHS Statement | Description |

| Flammable Liquid | H226 | Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[3] |

| Skin Irritation | H315 | Causes skin irritation. Avoid contact with skin.[3] |

| Serious Eye Damage | H318 | Causes serious eye damage. Wear eye protection.[3] |

| Respiratory Irritation | H335 | May cause respiratory irritation. Use in a well-ventilated area.[3] |

Conclusion

The stability of this compound is intrinsically linked to its reactive terminal alkyne group. By controlling the storage environment—specifically temperature, atmosphere, and light exposure—and by adhering to strict handling protocols that avoid contact with incompatible materials like strong oxidizers and copper, the integrity of this valuable synthetic intermediate can be preserved. Implementing a routine analytical monitoring program provides a robust, self-validating system to ensure the quality and purity of the material over its shelf life, which is essential for achieving reliable and reproducible results in research and drug development.

References

- Landon, S. J., Shulman, P. M., & Geoffroy, G. L. (n.d.). Photoassisted polymerization of terminal alkynes by W(CO)6 involving catalyst generation by an alkyne to vinylidene ligand rearrangement. Journal of the American Chemical Society.

- OpenOChem Learn. (n.d.).

- Master Organic Chemistry. (2025).

- NOAA CAMEO Chemicals. (n.d.). PROPARGYL ALCOHOL.

- University of Georgia. (n.d.).

- Thermo Fisher Scientific. (2009).

- Thermo Fisher Scientific. (2023).

- Rawsource. (2025). Safety and Handling Measures for Propargyl Alcohol.

- BLD Pharm. (n.d.). This compound.

- OpenStax. (2023). Organic Chemistry: 9.

- INCHEM. (2021). ICSC 1746 - 2-METHYLBUT-3-YN-2-OL.

Sources

- 1. {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene | C12H14O | CID 13587904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 28129-05-7|this compound|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. ICSC 1746 - 2-METHYLBUT-3-YN-2-OL [inchem.org]

- 6. research.uga.edu [research.uga.edu]

- 7. southwest.tn.edu [southwest.tn.edu]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to (2-methylbut-3-yn-2-yl)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-methylbut-3-yn-2-yl)benzene, a substituted aromatic hydrocarbon of interest in organic synthesis and medicinal chemistry. The document elucidates its chemical structure and IUPAC nomenclature, and details its physicochemical properties. A primary focus is placed on the synthetic methodologies for its preparation, with an in-depth exploration of the Friedel-Crafts propargylation of benzene. This guide further delves into the spectroscopic characterization of this compound, presenting key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for its unambiguous identification. Additionally, this document explores the applications of this compound as a versatile building block in the synthesis of more complex molecules, particularly within the realm of drug discovery and development. Safety protocols and handling guidelines are also provided to ensure its proper and safe utilization in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and pharmaceutical research.

Introduction: Unveiling this compound

This compound, a molecule featuring a tertiary propargyl group attached to a benzene ring, represents a key structural motif in organic synthesis. Its unique combination of a rigid alkynyl group and an aromatic ring makes it a valuable intermediate for the construction of complex molecular architectures. The presence of the terminal alkyne and the quaternary carbon center offers distinct reactive sites for further functionalization, rendering it a versatile building block in the synthesis of novel organic compounds. This guide will provide a detailed exploration of its synthesis, characterization, and potential applications, with a particular focus on its relevance to the field of drug development.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor. This section details the IUPAC name, structure, and key physicochemical properties of this compound.

IUPAC Name and Chemical Structure

The systematic IUPAC name for the compound is This compound .

The chemical structure is as follows:

Where Ph represents the phenyl group (C6H5).

Molecular Formula: C₁₁H₁₂[1]

Canonical SMILES: CC(C#C)(C)C1=CC=CC=C1

InChI Key: HSLRPBYCTLRWGL-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 28129-05-7 | |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Liquid (at standard conditions) | |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis of this compound: A Focus on Friedel-Crafts Propargylation

The primary and most direct route for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with the tertiary propargylic alcohol, 2-methyl-3-butyn-2-ol. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a transition metal complex.

Reaction Mechanism

The synthesis proceeds via the formation of a stabilized tertiary propargyl cation as the key electrophilic intermediate. The mechanism can be delineated into the following steps:

-

Activation of the Propargylic Alcohol: The Lewis acid catalyst coordinates to the hydroxyl group of 2-methyl-3-butyn-2-ol, making it a better leaving group (water).

-

Formation of the Propargyl Cation: The activated alcohol departs, generating a tertiary propargyl cation. This cation is stabilized by resonance and the inductive effect of the two methyl groups.

-

Electrophilic Attack: The electron-rich benzene ring acts as a nucleophile and attacks the electrophilic carbocation.

-

Rearomatization: A proton is eliminated from the resulting arenium ion, restoring the aromaticity of the benzene ring and yielding the final product, this compound.

Experimental Protocol: A Representative Procedure

While a specific protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a general procedure based on established Friedel-Crafts propargylation reactions is provided below. Researchers should optimize these conditions for their specific setup.

Materials:

-

Benzene (anhydrous)

-

2-Methyl-3-butyn-2-ol

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous benzene and the chosen inert solvent.

-

Cool the flask to 0°C in an ice bath.

-

Carefully add the Lewis acid catalyst (e.g., anhydrous AlCl₃) portion-wise to the stirred solution.

-

Dissolve 2-methyl-3-butyn-2-ol in the anhydrous solvent in the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through spectroscopic methods as detailed in the following section.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are crucial for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted):

-

Aromatic protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.

-

Alkynyl proton (-C≡CH): A singlet around δ 2.0-2.5 ppm.

-

Methyl protons (-CH₃): A singlet integrating to 6 protons in the range of δ 1.5-1.7 ppm.

¹³C NMR (predicted):

-

Aromatic carbons (C₆H₅): Multiple signals in the range of δ 125-150 ppm.

-

Quaternary aromatic carbon (ipso-C): A signal around δ 145-150 ppm.

-

Alkynyl carbons (-C≡C-): Two signals in the range of δ 70-90 ppm.

-

Quaternary aliphatic carbon (-C(CH₃)₂-): A signal around δ 40-50 ppm.

-

Methyl carbons (-CH₃): A signal around δ 30-35 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragment ions.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 144

-

Loss of a methyl group ([M-CH₃]⁺): m/z = 129

-

Loss of the propargyl group ([M-C₃H₃]⁺): m/z = 105 (benzylic cation)

-

Tropylium ion ([C₇H₇]⁺): m/z = 91

Applications in Drug Development and Organic Synthesis

The structural features of this compound make it a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The terminal alkyne can participate in a variety of coupling reactions, such as the Sonogashira, Suzuki, and Click reactions, allowing for the introduction of diverse functionalities.

While specific examples of its direct use in drug synthesis are not widely reported, its precursor, 2-methyl-3-butyn-2-ol, is a known intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral drugs.[3][4] For instance, the selective hydrogenation of 2-methyl-3-butyn-2-ol is a key step in the synthesis of precursors for Vitamin A.[5]

The (2-methylbut-3-yn-2-yl)phenyl moiety can be incorporated into larger molecules to modulate their pharmacological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The rigid nature of the alkyne can also be exploited to control the conformation of a molecule, which is crucial for its interaction with enzymes and receptors.

Safety and Handling

General Safety Precautions:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]

-

Fire: This compound is expected to be a flammable liquid. Use dry chemical, carbon dioxide, or foam fire extinguishers.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its preparation via Friedel-Crafts propargylation of benzene provides a direct route to this important intermediate. The presence of both an aromatic ring and a terminal alkyne allows for a wide range of subsequent chemical transformations, making it a useful tool for the construction of complex molecules with potential applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its synthesis, properties, and potential applications, and is intended to serve as a foundational resource for researchers in the chemical sciences.

References

- PubChem. ((2-Methylbut-3-yn-2-yl)oxy)benzene.

- Supporting Information for a relevant chemical synthesis publication.

- CPAChem.

- Copies of 1H, 13C, 19F NMR spectra.

- PubChem. {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene.

- Material Safety Data Sheet.

- SAFETY D

- SAFETY D

- NIST. Benzene, (2-methyl-3-butenyl)-. National Institute of Standards and Technology. [Link]

- PubChem. (But-3-en-2-yl)benzene.

- Chemical Synthesis D

- Google Patents.

- MDPI. Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. [Link]

- Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. [Link]

Sources

- 1. 28129-05-7|this compound|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. cpachem.com [cpachem.com]

- 7. {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene | C12H14O | CID 13587904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. southwest.tn.edu [southwest.tn.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

solubility of (2-methylbut-3-yn-2-yl)benzene in organic solvents

An In-depth Technical Guide to the Solubility of (2-methylbut-3-yn-2-yl)benzene in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. As a compound of interest in synthetic chemistry and potentially in drug development, understanding its behavior in various organic solvents is critical for its synthesis, purification, formulation, and application. This document delineates the theoretical principles governing its solubility, offers predictive assessments across a spectrum of organic solvents, and furnishes a detailed experimental protocol for precise solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the solubility of this aromatic alkyne.

Introduction: The Significance of Solubility for this compound

This compound, a substituted aromatic alkyne, possesses a unique molecular architecture that dictates its physicochemical properties and, consequently, its applications. The interplay between the nonpolar benzene ring and the terminal alkyne group within a compact tertiary structure presents a nuanced solubility profile. The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a pivotal parameter that influences every stage of the development pipeline, from reaction kinetics and product purification to bioavailability and formulation.[1][2] An in-depth comprehension of how this compound interacts with different solvent environments is, therefore, not merely academic but a prerequisite for its effective utilization. This guide aims to provide a foundational understanding and practical methodologies for assessing and predicting the solubility of this compound.

Physicochemical Properties of this compound

To predict the solubility of this compound, we must first understand its intrinsic molecular properties. These properties inform the nature and strength of the intermolecular forces the molecule can engage in with solvent molecules.

-

Molecular Structure:

-

Structural Analysis:

-

The molecule consists of a nonpolar benzene ring, which contributes significantly to its hydrophobic character.

-

A tertiary butyl group links the benzene ring to a terminal alkyne. This bulky group can influence how the molecule packs in a crystal lattice and interacts with solvents.

-

The carbon-carbon triple bond of the alkyne group introduces a region of high electron density, making the molecule polarizable.[4] Alkynes are generally considered nonpolar compounds.[4][5][6][7]

-

The molecule lacks significant hydrogen bond donating capabilities but the π-system of the alkyne and the benzene ring can act as very weak hydrogen bond acceptors.

-

The overarching principle governing solubility is "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[8][9][10] For this compound, its predominantly nonpolar and hydrophobic nature will be the primary determinant of its solubility.

Predicted Solubility in Common Organic Solvents

Based on the physicochemical properties of this compound, we can predict its solubility in various classes of organic solvents. The key solvent properties to consider are polarity (often quantified by the dielectric constant or polarity index), and the capacity for hydrogen bonding.[9][11]

Nonpolar Solvents

This class of solvents is expected to be the most effective at dissolving this compound due to their similar nonpolar nature. The primary intermolecular interactions will be van der Waals forces.

-

Aliphatic Hydrocarbons (e.g., Hexane, Heptane, Cyclohexane): High solubility is predicted. These solvents are nonpolar and interact with the benzene ring and the hydrocarbon backbone of the solute through London dispersion forces.

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene, Xylenes): Excellent solubility is anticipated. The π-π stacking interactions between the benzene ring of the solute and the solvent molecules will provide strong intermolecular forces, favoring dissolution.

Solvents of Intermediate Polarity

These solvents have both nonpolar and polar characteristics. The solubility of this compound will depend on the balance of these properties.

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)): Good to moderate solubility is expected. The ether oxygen can act as a hydrogen bond acceptor, but the primary interaction will be dipole-dipole and dispersion forces with the nonpolar part of the solute.[12]

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Good solubility is predicted. These solvents are weakly polar and can effectively solvate the nonpolar regions of the molecule.

-

Esters (e.g., Ethyl acetate): Moderate solubility is likely. While ethyl acetate has a polar carbonyl group, its overall polarity is moderate, and it should be a reasonably good solvent.

Polar Aprotic Solvents

These solvents have significant dipole moments but do not have hydrogen bond donating capabilities.

-

Ketones (e.g., Acetone): Moderate to low solubility is predicted. The high polarity of acetone may not be favorable for solvating the large nonpolar regions of this compound.

-

Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO): Low solubility is expected. These are highly polar solvents, and the energy required to break the strong solvent-solvent interactions to create a cavity for the nonpolar solute is likely to be high, thus disfavoring dissolution.

Polar Protic Solvents

These solvents can both donate and accept hydrogen bonds.

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): Low solubility is predicted. While the alkyl portion of the alcohols will have some favorable interaction with the solute, the strong hydrogen-bonding network of the solvent will likely exclude the nonpolar this compound.

-

Water: Insoluble. The high polarity and extensive hydrogen-bonding network of water make it a very poor solvent for nonpolar hydrocarbons like this compound.

Summary of Predicted Solubilities

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Nonpolar Aliphatic | Hexane, Cyclohexane | High | Van der Waals (Dispersion) |

| Nonpolar Aromatic | Toluene, Benzene | Very High | Van der Waals, π-π Stacking |

| Intermediate Polarity | Diethyl ether, THF, DCM | Good | Dipole-Dipole, Dispersion |

| Intermediate Polarity | Ethyl Acetate | Moderate | Dipole-Dipole, Dispersion |

| Polar Aprotic | Acetone | Moderate to Low | Dipole-Dipole, Dispersion |

| Polar Aprotic | Acetonitrile, DMF, DMSO | Low | Dipole-Dipole |

| Polar Protic | Methanol, Ethanol | Low | Hydrogen Bonding, Dipole-Dipole |

| Polar Protic | Water | Insoluble | Hydrogen Bonding |

Experimental Determination of Solubility

While predictions are useful, empirical determination is essential for quantitative assessment. The following is a standard protocol for determining the solubility of a solid organic compound like this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized technique for determining equilibrium solubility.[13]

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

To each vial, add a known volume of the selected organic solvent (e.g., 5 mL).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker, typically at 25 °C (or the desired temperature).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.[13]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or GC method.

-

Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

-

Determine the concentration of this compound in the saturated supernatant by interpolating its peak area on the calibration curve.

-

-